4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound belongs to the cyclopenta[d]pyrimidin-2-one family, characterized by a fused bicyclic core with a pyrimidin-2-one ring and a cyclopentane moiety. Its structure includes a naphthalen-1-ylmethyl thioether group at position 4 and a pyridin-2-ylmethyl substituent at position 1. Such compounds are often explored for pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties, based on structural parallels to dihydropyrimidine-2-thiones and related heterocycles .
Properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24-26-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-6-13-22(21)27(24)15-19-10-3-4-14-25-19/h1-5,7-11,14H,6,12-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQZKDPTJLAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H20N2OS
- Molecular Weight : 336.45 g/mol
This compound features a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities. The presence of naphthalene and pyridine moieties enhances its interaction with biological targets.
1. Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication effectively. A study highlighted that specific structural modifications enhance the affinity for viral targets, leading to increased biological activity against viruses such as HCV and TMV .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE is crucial as it can help increase acetylcholine levels in the brain, thereby improving cognitive functions .
Table 1: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-((naphthalen-1-ylmethyl)thio)... | AChE | 0.35 | |
| Similar Derivative | Urease | 0.63 |
3. Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated. It has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Salmonella typhi | 12 µg/mL | |
| Bacillus subtilis | 15 µg/mL |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study conducted on animal models indicated that the compound could reduce neuroinflammation and oxidative stress markers, suggesting its potential in treating neurodegenerative conditions.
- Anticancer Properties : Preliminary in vitro studies showed that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Structural Difference : The pyridine substituent at position 1 is attached at the 4-position (pyridin-4-ylmethyl) instead of the 2-position.
- Impact: Pyridin-4-ylmethyl may alter electronic distribution and hydrogen-bonding capacity compared to the 2-position isomer.
- Pharmacological Relevance : Positional isomerism in pyridine derivatives often leads to divergent biological activities; for example, pyridin-4-yl analogs may exhibit improved solubility due to reduced dipole moments.
5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
- Structural Difference : Features a pyrido[2,3-d]pyrimidin-4-one core instead of a cyclopenta[d]pyrimidin-2-one system. The thioxo group replaces the carbonyl at position 2.
- Impact : The thioxo group increases electron density, enhancing interactions with metal ions or cysteine residues in enzymes. The planar pyrido[2,3-d]pyrimidine core may reduce conformational flexibility compared to the bicyclic cyclopenta system .
- Synthesis : Prepared via microwave-assisted reactions with chitosan, suggesting efficient and scalable routes for related compounds .
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Structural Difference : A dihydropyrimidine-2-thione with a 4-chlorophenyl group and methyl substituents.
- Pharmacological Activity : Demonstrates calcium channel blocking, antihypertensive, and antibacterial properties. The envelope conformation of the dihydropyrimidine ring (r.m.s. deviation 0.054 Å) facilitates interactions with hydrophobic pockets in target proteins .
- Relevance : Highlights the importance of thione groups and aromatic substituents in modulating bioactivity, though the absence of a fused cyclopentane ring limits strain-induced reactivity compared to the target compound.
1-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone
- Structural Difference: Incorporates a triazole-linked naphthylmethanone group instead of a thioether.
- Impact: The triazole moiety enhances metabolic stability and may improve pharmacokinetic profiles.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Notable Activities/Properties | References |
|---|---|---|---|---|
| 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Cyclopenta[d]pyrimidin-2-one | Naphthalen-1-ylmethyl thioether, pyridin-2-yl | Antitumor (inferred), π-π interactions | [2], [3] |
| 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Cyclopenta[d]pyrimidin-2-one | Pyridin-4-ylmethyl | Improved solubility (hypothetical) | [3] |
| 5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one | Pyrido[2,3-d]pyrimidin-4-one | Thioxo group | Metal ion binding, enzymatic inhibition | [2] |
| 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione | Dihydropyrimidine-2-thione | 4-Chlorophenyl, methyl groups | Calcium channel blocking, antibacterial | [4] |
| 1-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-ylmethanone | Cyclopenta[d]pyrimidine + triazole | Triazol-4-yl, naphthylmethanone | Enhanced metabolic stability | [5] |
Research Findings and Implications
- Synthetic Strategies: Microwave-assisted synthesis (e.g., with chitosan) offers rapid and efficient routes for pyrimidine derivatives, though adaptations may be needed for cyclopenta[d]pyrimidinones .
- Conformational Effects : The envelope conformation in dihydropyrimidine-2-thiones (r.m.s. deviation 0.054 Å) suggests that ring puckering in the target compound’s cyclopentane moiety could influence binding kinetics .
- Pharmacological Optimization : Substituting pyridine positional isomers or introducing triazole groups may fine-tune bioavailability and target engagement, warranting further structure-activity relationship (SAR) studies.
Q & A
What is the recommended synthetic methodology for 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?
Answer:
The synthesis involves multi-step reactions:
Thiolation: React naphthalen-1-ylmethyl chloride with a thiol precursor (e.g., thiourea) under nitrogen at 70–80°C to form the thioether intermediate.
Cyclization: Combine the intermediate with a pyrimidine precursor (e.g., 1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one) in a polar aprotic solvent (e.g., DMF) at reflux.
Purification: Monitor progress via TLC (chloroform/methanol, 9:1) and isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can the structural integrity of this compound be confirmed?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., naphthalene and pyridine protons at δ 7.2–8.5 ppm) .
- HRMS: Confirm molecular formula (e.g., C₂₄H₂₁N₃OS) with <5 ppm mass accuracy.
- IR Spectroscopy: Identify key functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
What experimental parameters are critical for assessing its stability in biological assays?
Answer:
Evaluate stability under:
- pH variations (2–9) using HPLC to monitor degradation.
- Temperature stress (4°C, 25°C, 37°C) over 72 hours.
- Light exposure (UV/visible) to detect photodegradation products.
Use LC-MS to identify degradation pathways (e.g., hydrolysis of the thioether bond) .
How should researchers design experiments to evaluate its biological activity?
Answer:
Adopt a tiered approach:
In vitro screening:
- Cell viability assays (MTT/CCK-8) against cancer lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies (e.g., COX-2 or kinases) with IC₅₀ determination.
Mechanistic studies:
- Western blotting to assess protein expression (e.g., NF-κB, Bcl-2).
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins .
What crystallographic strategies are optimal for resolving its 3D structure?
Answer:
Use single-crystal X-ray diffraction (SCXRD):
- Crystallization: Grow crystals via vapor diffusion (e.g., DMSO/water).
- Data collection: Employ synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement: Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
How can structure-activity relationship (SAR) studies be conducted for analogs?
Answer:
Modify key substituents and evaluate effects:
- Naphthalene substitution: Replace with benzyl or indole groups.
- Pyridine position: Test 3- or 4-pyridylmethyl analogs.
- Thioether replacement: Compare with sulfoxide or sulfone derivatives.
Assay changes in bioactivity (e.g., IC₅₀ shifts ≥10-fold indicate critical moieties) .
How should contradictory data on its bioactivity across studies be analyzed?
Answer:
Resolve discrepancies via:
- Dose-response validation: Re-test conflicting results under standardized conditions.
- Batch analysis: Check compound purity (HPLC ≥95%) and stereochemistry (chiral HPLC).
- Cross-assay comparison: Compare enzyme inhibition (e.g., IC₅₀) with cell-based activity to identify off-target effects .
What advanced techniques elucidate its mechanism of action in neuroprotection?
Answer:
Combine multi-omics approaches:
- Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., apoptosis).
- Proteomics (TMT labeling) to quantify protein expression changes.
- Metabolomics (LC-MS) to track metabolite shifts (e.g., glutathione levels).
Validate findings with siRNA knockdown or CRISPR-Cas9 models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
